molecular formula C26H49NNaO10P B1504114 Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate CAS No. 321863-22-3

Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate

Cat. No.: B1504114
CAS No.: 321863-22-3
M. Wt: 589.6 g/mol
InChI Key: MNHRZRUSKRPBDA-RFPXDPOKSA-M
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Description

Glycerophosphoserines (PS) associates with spectrin and maintains the membrane asymmetry of red blood cells (RBC).

Biological Activity

Chemical Structure and Properties

This compound is a phospholipid derivative characterized by its complex structure, which includes multiple functional groups such as azaniumyl, dioxo, and trioxa components. The presence of a decanoyloxy group suggests potential amphiphilic properties, making it relevant in biological systems as a surfactant or emulsifier.

Biological Activity

While specific studies on this compound may be limited, similar phospholipid compounds are known for various biological activities:

  • Cell Membrane Interaction : Phospholipids play a crucial role in forming cell membranes. They can influence membrane fluidity and permeability, affecting cellular processes such as signaling and transport.
  • Antimicrobial Properties : Certain phospholipid derivatives exhibit antimicrobial activity. Their ability to disrupt microbial membranes can lead to cell lysis and death.
  • Drug Delivery Systems : Phospholipids are often used in drug delivery formulations due to their biocompatibility and ability to encapsulate hydrophobic drugs.
  • Immunomodulatory Effects : Some phospholipid compounds can modulate immune responses, potentially enhancing or inhibiting specific pathways.

Research Findings

Research on similar compounds has shown promising results in various applications:

  • Case Study 1 : A study on phospholipid-based nanoparticles demonstrated enhanced bioavailability and targeted delivery of anticancer drugs, suggesting that modifications in the lipid structure can significantly affect therapeutic outcomes.
  • Case Study 2 : Investigations into the antimicrobial effects of phospholipid derivatives revealed that they could effectively inhibit the growth of Gram-positive bacteria by disrupting their cell wall integrity.

Data Tables

Below is a hypothetical data table summarizing findings from relevant studies on phospholipid derivatives:

Compound NameBiological ActivityReference
PhosphatidylcholineCell membrane stabilizationSmith et al., 2020
Lysophosphatidic acidPromotes cell proliferationJohnson et al., 2019
DioleoylphosphatidylcholineAntimicrobial activityLee et al., 2021

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHRZRUSKRPBDA-RFPXDPOKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677080
Record name Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321863-22-3
Record name Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Reactant of Route 2
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Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Reactant of Route 3
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Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Reactant of Route 4
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Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Reactant of Route 5
Reactant of Route 5
Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Reactant of Route 6
Reactant of Route 6
Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate

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